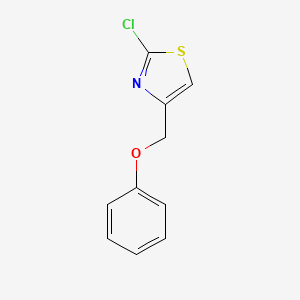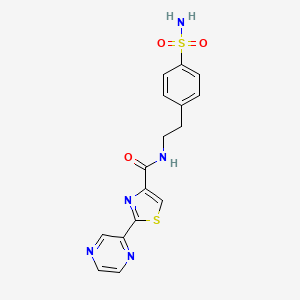
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a useful research compound. Its molecular formula is C18H11NO3 and its molecular weight is 289.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is involved in various chemical synthesis processes. It reacts with phenylmalonyl dichloride and 3-phenylpropynamide to produce different compounds, including malonamic acid esters, and undergoes transformations with nucleophiles like hydrazine to form 1,2,4-triazole. These reactions are crucial in the synthesis of more complex molecules and have applications in developing new pharmaceuticals and materials (Komarov et al., 2005).
Acid Properties and Biological Media Behavior
The compound exhibits properties of weak OH acids and is easily methylated to form 4-methoxy derivatives. Its behavior in biological media, mainly existing in neutral form, is significant for its potential applications in biological and pharmaceutical research (Lalaev et al., 2006).
Formation of Carboxyketenes
In studies exploring carboxyketenes, 4-hydroxy-1,3-oxazin-6-ones have been used to prepare new derivatives and investigate their reactions under thermal conditions. This research is relevant for understanding the formation and stability of various ketenes, which are valuable in organic synthesis and material science (George et al., 2007).
Antimicrobial Activity
Research into the antimicrobial properties of 4-hydroxy-6H-oxazin-6-ones has shown significant bactericidal activity against bacteria like Staphylococcus aureus. These findings are vital for the development of new antibiotics and treatments for bacterial infections (Chernov et al., 2017).
Hydroxyapatite Catalyzed Cyclization
The compound's use in hydroxyapatite catalyzed cyclization processes for synthesizing oxazine derivatives is another area of research. This method is important for creating various organic compounds efficiently and sustainably (Thirunarayanan, 2014).
Chiral Oxazinones Synthesis
This compound is used in synthesizing chiral oxazinones, contributing to the study of stereochemistry and the development of chiral compounds in pharmaceutical and material sciences (Chang et al., 1994).
Synthesis of Novel Derivatives
The compound plays a role in the synthesis of novel derivatives, such as benzoxazinone derivatives, highlighting its versatility and importance in creating new compounds for various applications (Guguloth, 2021).
Eigenschaften
IUPAC Name |
4-hydroxy-5-phenyl-2-(2-phenylethynyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-16(14-9-5-2-6-10-14)18(21)22-15(19-17)12-11-13-7-3-1-4-8-13/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVFQHUHVDYTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2435754.png)


![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)





![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2435767.png)


